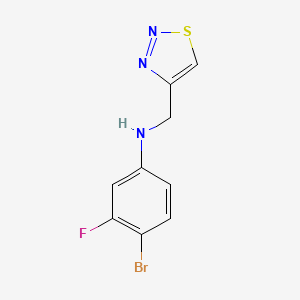
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that features a bromine atom, a fluorine atom, and a thiadiazole ring attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves multiple steps:
Bromination and Fluorination: The starting material, aniline, undergoes bromination to form 4-bromoaniline.
Thiadiazole Formation: The 4-bromo-3-fluoroaniline is then reacted with a thiadiazole precursor under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the thiadiazole ring or the aniline structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.
科学的研究の応用
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specialized properties.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The thiadiazole ring and the aniline structure allow the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluoroaniline: Shares the bromine and fluorine substituents but lacks the thiadiazole ring.
3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Similar structure but with different positioning of the bromine and fluorine atoms.
Uniqueness
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the presence of both bromine and fluorine atoms along with the thiadiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7BrFN3S |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
4-bromo-3-fluoro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H7BrFN3S/c10-8-2-1-6(3-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2 |
InChIキー |
RATHBVHOHGAAST-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCC2=CSN=N2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


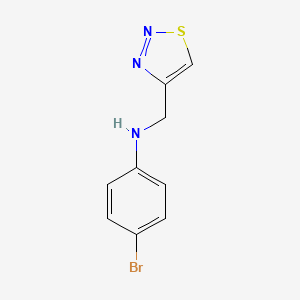



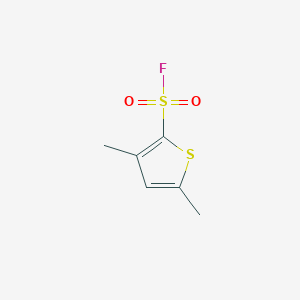
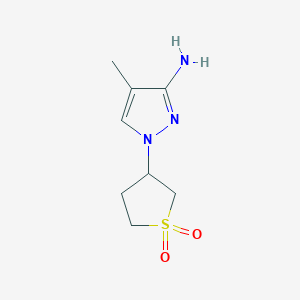
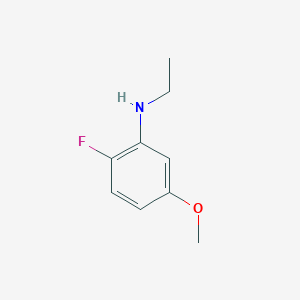
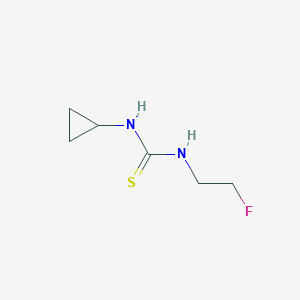
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
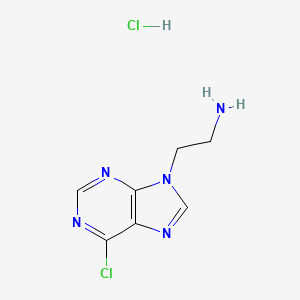
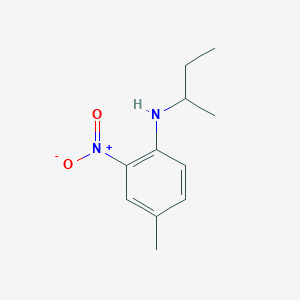
![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)
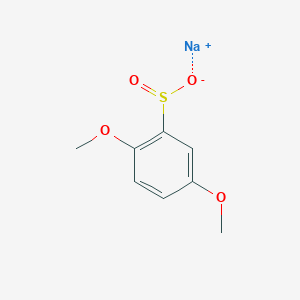
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
